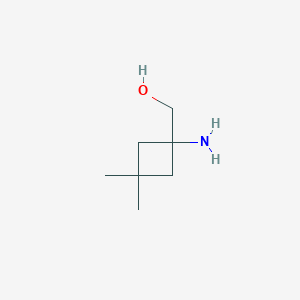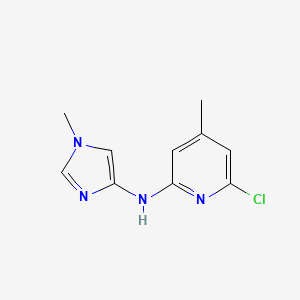
6-Chloro-4-methyl-N-(1-methyl-1H-imidazol-4-yl)pyridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-4-methyl-N-(1-methyl-1H-imidazol-4-yl)pyridin-2-amine is a heterocyclic compound that features a pyridine ring substituted with a chlorine atom, a methyl group, and an imidazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-methyl-N-(1-methyl-1H-imidazol-4-yl)pyridin-2-amine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Substitution Reactions: The chlorine atom and the methyl group are introduced through electrophilic substitution reactions. For example, chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Imidazole Ring Formation: The imidazole ring is formed through the condensation of glyoxal, ammonia, and formaldehyde. The resulting imidazole can then be methylated using methyl iodide or dimethyl sulfate.
Coupling Reactions: The final step involves coupling the imidazole moiety to the pyridine ring. This can be achieved through nucleophilic substitution reactions using appropriate coupling agents and conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
6-Chloro-4-methyl-N-(1-methyl-1H-imidazol-4-yl)pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
科学研究应用
6-Chloro-4-methyl-N-(1-methyl-1H-imidazol-4-yl)pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain types of cancer and infectious diseases.
Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
作用机制
The mechanism of action of 6-Chloro-4-methyl-N-(1-methyl-1H-imidazol-4-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole moiety can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with nucleic acids, affecting gene expression and protein synthesis.
相似化合物的比较
Similar Compounds
6-Chloro-4-methylpyridin-2-amine: Lacks the imidazole moiety, making it less versatile in terms of biological activity.
4-Methyl-N-(1-methyl-1H-imidazol-4-yl)pyridin-2-amine: Lacks the chlorine atom, which may affect its reactivity and binding properties.
6-Chloro-N-(1-methyl-1H-imidazol-4-yl)pyridin-2-amine: Lacks the methyl group on the pyridine ring, which may influence its steric and electronic properties.
Uniqueness
6-Chloro-4-methyl-N-(1-methyl-1H-imidazol-4-yl)pyridin-2-amine is unique due to the presence of both the chlorine atom and the imidazole moiety, which confer distinct chemical and biological properties
属性
分子式 |
C10H11ClN4 |
|---|---|
分子量 |
222.67 g/mol |
IUPAC 名称 |
6-chloro-4-methyl-N-(1-methylimidazol-4-yl)pyridin-2-amine |
InChI |
InChI=1S/C10H11ClN4/c1-7-3-8(11)13-9(4-7)14-10-5-15(2)6-12-10/h3-6H,1-2H3,(H,13,14) |
InChI 键 |
RHNSIFVCQHJGQK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=C1)Cl)NC2=CN(C=N2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Rel-(5S,7R)-2-bromo-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol](/img/structure/B15226748.png)
![tert-Butyl (8-oxo-5-oxaspiro[3.4]octan-2-yl)carbamate](/img/structure/B15226752.png)
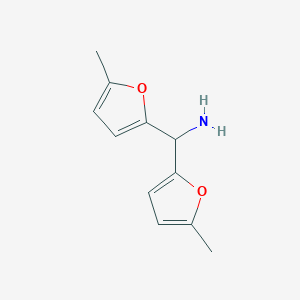
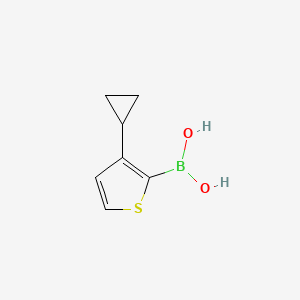
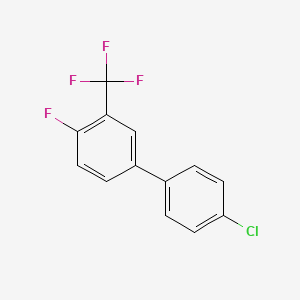
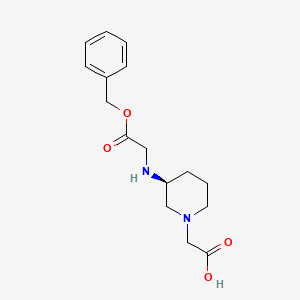
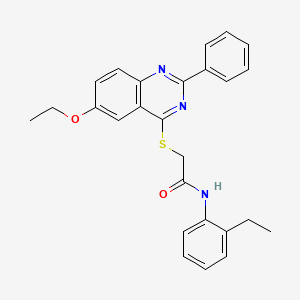
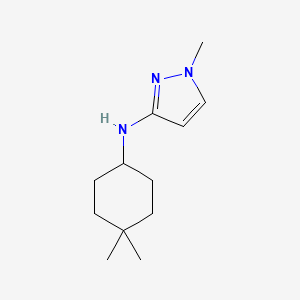
![1-(4-Chloro-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)ethan-1-one](/img/structure/B15226818.png)
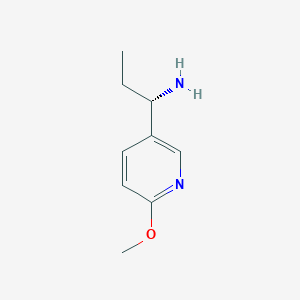

![3-(8-Amino-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-3-yl)cyclobutane-1,1-diol](/img/structure/B15226828.png)

